Leu-Arg-Val
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Overview
Description
Leucine-Arginine-Valine is a tripeptide composed of the amino acids leucine, arginine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucine-Arginine-Valine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino group of leucine is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the deprotected amino group of leucine.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (valine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Leucine-Arginine-Valine may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required purity, yield, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
Leucine-Arginine-Valine can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with various functional groups.
Scientific Research Applications
Leucine-Arginine-Valine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Leucine-Arginine-Valine involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can form hydrogen bonds and electrostatic interactions with negatively charged sites, while leucine and valine contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Leucine-Lysine-Valine: Similar structure but with lysine instead of arginine.
Leucine-Arginine-Isoleucine: Similar structure but with isoleucine instead of valine.
Leucine-Arginine-Alanine: Similar structure but with alanine instead of valine.
Uniqueness
Leucine-Arginine-Valine is unique due to the presence of arginine, which provides distinct electrostatic properties and potential for specific interactions with biological targets. This makes it particularly useful in applications requiring precise modulation of protein functions.
Properties
CAS No. |
896730-70-4 |
---|---|
Molecular Formula |
C17H34N6O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H34N6O4/c1-9(2)8-11(18)14(24)22-12(6-5-7-21-17(19)20)15(25)23-13(10(3)4)16(26)27/h9-13H,5-8,18H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)(H4,19,20,21)/t11-,12-,13-/m0/s1 |
InChI Key |
DUBAVOVZNZKEQQ-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)O)N |
Origin of Product |
United States |
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